Sulfonamide Bridge Requirement: Critical Activity Differential Versus Diamide Analog CID 1375606
The sulfonamide (–SO2–NH–) bridge linking the central phenyl ring to the aniline moiety is indispensable for GPR27 agonist activity. The diamide analog CID 1375606 (N-[4-(anilinocarbonyl)phenyl]-2,4-dichlorobenzamide), which bears a carbonyl (–CO–NH–) in place of the sulfonamide, was originally misassigned as the active hit in the Dupuis 2017 study. A formal erratum published in 2022 corrected the structure to the sulfonamide-containing compound and explicitly stated that the diamide 'had much weaker pharmacological activity' [1]. The target compound (sulfonamide) displays a pEC50 of 6.34 (EC50 ~457 nM) at GPR27V2, whereas the diamide analog exhibits substantially reduced potency that precludes its use as a reliable GPR27 probe [2].
| Evidence Dimension | GPR27 agonist potency (pEC50) dependent on sulfonamide vs. amide bridge |
|---|---|
| Target Compound Data | pEC50 6.34 (EC50 ~457 nM) at GPR27V2 in β-arrestin 2 firefly luciferase complementation assay; Emax 100% |
| Comparator Or Baseline | CID 1375606 (diamide analog, N-[4-(anilinocarbonyl)phenyl]-2,4-dichlorobenzamide): 'much weaker pharmacological activity' (exact pEC50 not reported post-erratum; original misassigned data invalidated) |
| Quantified Difference | Activity for diamide described as 'much weaker'; sulfonamide is the only active chemotype confirmed by the corrected publication record |
| Conditions | β-Arrestin 2 recruitment-based firefly luciferase complementation assay using chimeric GPR27V2 expressed in HEK293 cells [1][2] |
Why This Matters
Procuring the incorrect diamide analog (CID 1375606) instead of the sulfonamide-containing target compound results in a non-viable chemical probe; the structural correction is documented in the peer-reviewed erratum and must inform procurement decisions.
- [1] Dupuis N, Laschet C, Franssen D, et al. Erratum: Activation of the Orphan G Protein-Coupled Receptor GPR27 by Surrogate Ligands Promotes β-Arrestin 2 Recruitment. Mol Pharmacol. 2022 Apr;101(4):274. DOI: 10.1124/mol.116.107714err. View Source
- [2] Pillaiyar T, Rosato F, Wozniak M, Blavier J, Charles M, Laschet C, Kronenberger T, Müller CE, Hanson J. Structure-activity relationships of agonists for the orphan G protein-coupled receptor GPR27. Eur J Med Chem. 2021 Dec 5;225:113777. PMID: 34454125. View Source
